molecular formula C5H7F2N3O B2431006 (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 2138075-65-5

(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B2431006
CAS RN: 2138075-65-5
M. Wt: 163.128
InChI Key: ZWSWDALCSUKOIS-UHFFFAOYSA-N
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Description

The compound “(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol” belongs to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . These processes have benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structure . These properties can include molecular weight, purity, physical form, storage temperature, and shipping temperature .

Scientific Research Applications

Hydrogen Production via Methanol Reforming

Methanol reforming processes have gained prominence due to the growing interest in fuel cell technology and clean energy production. Among these processes, steam reforming of methanol stands out. In this method, methanol is converted into a reformate gas stream with a high concentration of hydrogen and minimal carbon monoxide. Key points include:

Anodic Engineering for Direct Methanol Fuel Cells

An alternative strategy involves anodic engineering to enhance methanol transport in direct methanol fuel cells (DMFCs). By combining this approach with a methanol-inert cathode, ultrahigh cell performance comparable to Pt–C-containing cathodes can be achieved, even at low methanol concentrations .

Sustainable E-Fuels: Green Methanol

As part of sustainability efforts, green methanol production gains attention. It serves as a low-carbon fuel option, contributing to decarbonization across various sectors. Comparative frameworks consider green hydrogen, green ammonia, and green methanol in the context of environmental impact .

Safety And Hazards

The safety and hazards associated with similar compounds can also vary widely. They often include warnings about flammability, toxicity, and potential health effects .

Future Directions

The future directions in the research of similar compounds often involve the development of new difluoromethylation reagents and methods . These advances have the potential to streamline access to molecules of pharmaceutical relevance, and generate interest for process chemistry .

properties

IUPAC Name

[5-(difluoromethyl)-1-methyltriazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O/c1-10-4(5(6)7)3(2-11)8-9-10/h5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSWDALCSUKOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)CO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol

CAS RN

2138075-65-5
Record name [5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol
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